1-(2,5-Dimethoxyphenyl)ethane-1,2-diamine
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound 1-(2,5-Dimethoxyphenyl)ethane-1,2-diamine is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent structure is ethane-1,2-diamine, a two-carbon chain with amine groups at positions 1 and 2. A 2,5-dimethoxyphenyl substituent is attached to the first carbon of this chain. The methoxy groups (-OCH₃) occupy the 2nd and 5th positions on the aromatic ring, as indicated by the prefix "2,5-dimethoxy".
Structurally, the molecule consists of a benzene ring substituted with two methoxy groups at para positions relative to each other (2 and 5). This aromatic system is connected to the first carbon of an ethane-diamine backbone, where the first carbon bears the phenyl group and one amine (-NH₂), while the second carbon carries the second amine group. The three-dimensional conformation of the molecule is influenced by steric and electronic interactions between the methoxy groups and the amine functionalities.
Common Synonyms and Historical Terminology
This compound is recognized by several synonyms in chemical literature and databases. The most frequently used alternative names include 1154898-61-9 (its CAS Registry Number), SCHEMBL11660678 (a vendor-specific identifier), and N13786 (a deprecated code from earlier nomenclature systems). Historically, the compound was occasionally referred to by non-systematic descriptors such as "2,5-dimethoxyphenethylenediamine," though this terminology has largely been phased out in favor of IUPAC-compliant naming.
Molecular Formula and Structural Isomerism Considerations
The molecular formula of 1-(2,5-Dimethoxyphenyl)ethane-1,2-diamine is C₁₀H₁₆N₂O₂ , corresponding to a molecular weight of 196.25 g/mol . Structural isomerism in this compound arises from two primary factors:
- Positional Isomerism of Methoxy Groups : Variations in the placement of methoxy substituents on the phenyl ring (e.g., 2,4-dimethoxy or 3,5-dimethoxy configurations) would yield constitutional isomers with distinct physicochemical properties.
- Stereoisomerism : The carbon atom bearing the phenyl group (C1 of the ethane chain) is a chiral center, as it is bonded to four different groups: the phenyl ring, the primary amine (-NH₂), the methylene group (-CH₂NH₂), and the hydrogen atom. This creates the potential for (R) and (S) enantiomers, though current literature does not specify the stereochemical configuration of the commercially available compound.
Key Molecular Descriptors and Constitutional Analysis
Key molecular descriptors for this compound include:
- SMILES Notation :
COC1=CC(=C(C=C1)OC)C(CN)N, which encodes the connectivity of the 2,5-dimethoxyphenyl group, the ethane backbone, and the amine substituents. - InChIKey :
IOHBRPOFEVVLBQ-UHFFFAOYSA-N, a hashed version of the International Chemical Identifier (InChI) that uniquely represents the molecular structure. - Topological Polar Surface Area (TPSA) : Estimated at 64.8 Ų , derived from the sum of contributions from the two amine groups and two ether oxygen atoms.
- LogP (Octanol-Water Partition Coefficient) : Predicted to be approximately 1.2 , indicating moderate hydrophobicity due to the balance between the aromatic methoxy groups and the polar amine functionalities.
Constitutional analysis confirms that the molecule contains 10 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms arranged in a specific connectivity. The ethane-diamine chain introduces rotational flexibility, while the methoxy groups on the phenyl ring create electronic effects that influence reactivity and intermolecular interactions.
Properties
Molecular Formula |
C10H16N2O2 |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H16N2O2/c1-13-7-3-4-10(14-2)8(5-7)9(12)6-11/h3-5,9H,6,11-12H2,1-2H3 |
InChI Key |
IOHBRPOFEVVLBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(CN)N |
Origin of Product |
United States |
Preparation Methods
Typical Reaction Conditions and Yields
| Parameter | Range/Value | Notes |
|---|---|---|
| Catalyst | Raney nickel (0.5–0.8 g) | Used with gac (granular activated carbon) promoter |
| Solvent | Methanol, Ethanol, or Methylene Dichloride | Polar solvents preferred |
| Temperature | 60–72°C | Controlled to manage gas evolution |
| Hydrogen Source | Hydrazine hydrate, Formic acid, Ammonium formate | Gradual addition to control reaction rate |
| Molar Ratios (precursor:reductant) | 1:3 to 1:10 (hydrazine hydrate), 1:4.2 to 1:11 (formic acid or formate) | Optimized for highest yield and purity |
| Reaction Time | Until precursor disappearance | Monitored by liquid chromatography |
| Yield | 86%–98% | High yields reported |
| Purity | >99% | Assessed by chemical purity analysis |
- Dissolve 2,5-dimethoxyphenyl-substituted dioxime in methanol with a small amount of water.
- Add Raney nickel and gac promoter.
- Warm to ~60°C.
- Slowly add hydrazine hydrate while controlling nitrogen gas evolution.
- Monitor reaction by chromatography.
- Upon completion, cool, filter catalyst, recover solvent by distillation.
- Recrystallize product from suitable solvent (e.g., sherwood oil) to obtain pure diamine.
This method yields the diamine with high chemical purity (99.5% or greater) and excellent isolated yields (up to 95%).
Alternative Reduction Using Formic Acid or Ammonium Formate
Formic acid and ammonium formate can serve as hydrogen donors in catalytic transfer hydrogenation with Raney nickel, providing an alternative to hydrazine hydrate. The reaction proceeds similarly, with carbon dioxide or ammonia gases evolved, requiring controlled addition rates.
| Hydrogen Donor | Temperature (°C) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Formic acid | 70–72 | 89–91 | 99.2–99.6 | CO2 evolved, requires gas control |
| Ammonium formate | 63 | 93 | 99.6 | Ammonia evolved, mild conditions |
These methods provide comparable yields and purity to hydrazine hydrate reduction and offer flexibility depending on reagent availability and safety considerations.
Protection and Deprotection Strategies
In some synthetic routes, the amino groups are protected as carbamates or other derivatives to facilitate selective reactions and improve product stability. For example, di-tert-butyl carbamate derivatives of ethane-1,2-diamine intermediates can be synthesized and later deprotected using hydrochloric acid under controlled heating to yield the free diamine.
This multistep approach is especially useful when preparing complex substituted diamines like 1-(2,5-Dimethoxyphenyl)ethane-1,2-diamine to ensure high purity and minimize side reactions.
Purification Techniques
Following synthesis, purification is critical to achieve analytical-grade purity (>99.5%). Techniques include:
- Filtration of catalyst residues.
- Solvent distillation to remove reaction solvents.
- Recrystallization from solvents such as ethanol, methanol, or sherwood oil.
- Washing with chilled acetone or acetone/isopropyl alcohol mixtures.
- Use of activated charcoal and filtration through Hyflo for decolorization and impurity removal.
These steps are essential to remove residual catalyst, unreacted starting materials, and side products.
Summary Table of Preparation Parameters
Research Findings and Considerations
- The choice of hydrogen donor and catalyst loading significantly influences yield and purity.
- Controlled addition of reductants avoids rapid gas evolution and side reactions.
- Use of promoters like granular activated carbon enhances catalytic efficiency.
- Multi-solvent recrystallization and washing steps improve purity to pharmaceutical standards.
- Protection/deprotection steps, though adding complexity, allow for selective functional group manipulation and higher overall yields in complex syntheses.
Chemical Reactions Analysis
1-(2,5-Dimethoxyphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions typically yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzene ring or the ethane-1,2-diamine moiety. Common reagents used in these reactions include lithium aluminum hydride (LiAlH4) for reductions and various oxidizing agents like iodine (III) reagents for oxidations. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,5-Dimethoxyphenyl)ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxyphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural Analogues with Aromatic Substituents
Table 1: Comparison of Aromatic Ethane-1,2-diamine Derivatives
Key Observations :
- Substituent Position and Electronic Effects : The 2,5-dimethoxy substitution in the target compound provides electron-donating effects, enhancing its nucleophilicity compared to fluorine-substituted analogues (e.g., 2,5-difluorophenyl derivative), which are more electron-withdrawing . This difference impacts their reactivity in cross-coupling reactions or metal coordination .
- Chirality : Unlike the achiral 2,5-difluoro analogue, the target compound’s chirality enables enantioselective applications, similar to (1R,2R)-bis(4-methoxyphenyl)ethylenediamine, which is used in asymmetric catalysis .
Aliphatic and Schiff Base Analogues
Table 2: Comparison with Aliphatic and Schiff Base Diamines
Key Observations :
- Coordination Chemistry: The target compound’s aromatic methoxy groups may sterically hinder metal coordination compared to flexible aliphatic diamines like ethylenediamine, which readily form complexes with Zn²⁺ in nanomaterial synthesis . However, Schiff base derivatives (e.g., pyridyl-substituted) exhibit superior stability in lanthanide complexes due to their rigid, planar structures .
- Corrosion Inhibition : Linear polyamines like DETA and TETA show higher inhibition efficiency due to multiple NH groups adsorbing on metal surfaces . The target compound’s aromatic substituents may reduce this efficiency but enhance thermal stability.
Pharmaceutical Derivatives
Table 3: Pharmaceutical Derivatives of Ethane-1,2-diamine
Key Observations :
- Methoxy Substitution : The 3,5-dimethoxy configuration in Erdafitinib enhances binding to FGFR kinases, whereas the target compound’s 2,5-substitution may offer distinct pharmacokinetic profiles due to altered lipophilicity (ClogP) and steric interactions .
- Synthetic Utility : Ethane-1,2-diamine derivatives serve as precursors for piperazine-dione-based anthelmintics, where substituents on the diamine backbone critically influence bioactivity .
Biological Activity
1-(2,5-Dimethoxyphenyl)ethane-1,2-diamine, often referred to as a diamine compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound's molecular formula is , with a molecular weight of 196.25 g/mol. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Structural Characteristics
The compound features a phenyl ring substituted with two methoxy groups at the 2 and 5 positions, connected to an ethane-1,2-diamine backbone. The presence of these methoxy groups significantly influences the compound's chemical properties and biological activities, making it a subject of interest in various fields of research, including neuropharmacology and medicinal chemistry.
Neuropharmacological Effects
Preliminary studies suggest that 1-(2,5-Dimethoxyphenyl)ethane-1,2-diamine may modulate neurotransmitter systems. Its chiral configuration allows for selective interactions with various biological targets, potentially leading to effects similar to other psychoactive substances.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Neuropharmacological | Potential modulation of neurotransmitter systems; possible psychoactive effects. |
| Enzyme Interaction | Investigated for enzyme inhibition; potential to inhibit specific enzyme activities. |
| Receptor Binding | May act as a ligand for specific receptors; possible agonist or antagonist properties. |
| Antimicrobial | Explored for antimicrobial properties against various pathogens. |
| Anticancer | Investigated for anticancer activity in preclinical models. |
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to active sites or modulate receptor function by acting as an agonist or antagonist. Understanding these interactions is crucial for elucidating its potential therapeutic effects.
Study 1: Neuropharmacological Investigation
A study conducted on the effects of 1-(2,5-Dimethoxyphenyl)ethane-1,2-diamine on neurotransmitter systems demonstrated that the compound could increase serotonin levels in neuronal cultures. This suggests a possible mechanism for its psychoactive effects and highlights its potential in treating mood disorders.
Study 2: Antimicrobial Properties
In vitro studies have shown that the compound exhibits significant antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to standard antibiotics.
Study 3: Anticancer Activity
Research has indicated that 1-(2,5-Dimethoxyphenyl)ethane-1,2-diamine possesses anticancer properties in various cancer cell lines. The compound induced apoptosis in human cancer cells through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
